molecular formula C10H4Cl2F3N B1609923 2,4-Dichloro-6-(trifluoromethyl)quinoline CAS No. 852203-17-9

2,4-Dichloro-6-(trifluoromethyl)quinoline

Cat. No.: B1609923
CAS No.: 852203-17-9
M. Wt: 266.04 g/mol
InChI Key: LVTJXMPINPVNGM-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by chlorine substituents at positions 2 and 4 and a trifluoromethyl (-CF₃) group at position 6 of the quinoline core. This compound combines electron-withdrawing groups (Cl and CF₃) that enhance its stability and influence its electronic properties, making it a promising candidate for pharmaceutical and agrochemical applications. The trifluoromethyl group, in particular, is known to improve metabolic stability and membrane permeability, while chlorine atoms contribute to electrophilicity and binding interactions with biological targets .

Preparation Methods

Synthesis from 6-(Trifluoromethyl)-4-hydroxyquinolin-2(1H)-one via Chlorination

One of the most established methods for preparing 2,4-Dichloro-6-(trifluoromethyl)quinoline involves chlorination of 6-(trifluoromethyl)-4-hydroxyquinolin-2(1H)-one using phosphorus oxychloride or trichlorophosphate reagents.

  • Reaction Conditions:

    • Reagent: Trichlorophosphate or phosphorus oxychloride
    • Solvent: 1,4-Dioxane
    • Temperature: Approximately 120 °C
    • Time: Around 15 minutes (0.25 h)
    • Microwave irradiation is often employed to enhance reaction rates and yields.
  • Yield: Typically around 81% under optimized microwave-assisted conditions.

  • Mechanism: The reaction involves substitution of the hydroxyl group at position 4 and the keto group at position 2 with chlorine atoms, facilitated by the chlorinating agent, resulting in the dichlorinated quinoline derivative.

Parameter Details
Starting Material 6-(Trifluoromethyl)-4-hydroxyquinolin-2(1H)-one
Chlorinating Agent Trichlorophosphate or POCl3
Solvent 1,4-Dioxane
Temperature 120 °C
Time 0.25 hours (microwave irradiation)
Yield 81%
Reference Glasnov et al., Journal of Organic Chemistry, 2005

This method is notable for its efficiency and relatively mild reaction conditions compared to classical thermal chlorination approaches.

Microwave-Assisted Synthesis Approaches

Microwave irradiation has been increasingly utilized in the synthesis of quinoline derivatives, including this compound, due to its ability to reduce reaction times and improve yields.

  • Advantages:

    • Rapid heating and uniform energy distribution
    • Enhanced reaction kinetics
    • Reduced side reactions and decomposition
  • Typical Procedure:
    Starting from 6-(trifluoromethyl)-4-hydroxyquinolin-2(1H)-one, the compound is treated with chlorinating agents under microwave irradiation in solvents such as dioxane or dimethylformamide (DMF) at elevated temperatures (~120 °C).

  • Outcomes:
    High yields (~80%) are achieved within minutes, with cleaner reaction profiles and easier purification.

This approach aligns with green chemistry principles by reducing energy consumption and reaction time.

Synthetic Routes via Quinoline Derivative Cyclization

While direct chlorination is a common route, quinoline derivatives such as 4-hydroxyquinolin-2(1H)-one can be synthesized via cyclization reactions from β-amino enones or Schiff base intermediates, which are then functionalized to introduce chlorine and trifluoromethyl groups.

  • Key Steps:

    • Condensation of 1,3-dicarbonyl compounds or keto aldehydes with arylamines to form β-amino enones.
    • Cyclization with loss of water to form 4-hydroxyquinolin-2(1H)-one derivatives.
    • Subsequent chlorination and trifluoromethylation steps to yield the target compound.
  • Catalysts and Conditions:

    • Acid catalysts such as polyphosphoric acid (PPA) or Lewis acid-surfactant complexes.
    • Microwave irradiation or conventional heating at 110–130 °C.
  • Yields: Variable but generally moderate to high (50–90%), depending on substrate and conditions.

This multi-step approach allows for structural diversity and functional group tolerance in quinoline synthesis.

Alternative Synthetic Strategies: Radical and Rearrangement Methods

Recent advances include radical-induced rearrangements and intramolecular cyclizations for quinoline derivatives, which could be adapted for halogenated trifluoromethyl quinolines.

  • Example:
    Cobalt-catalyzed radical rearrangement of benzazepinone motifs under mild conditions (ambient to 70 °C) in DMF solvent yields quinoline derivatives with moderate yields (27–68%).

  • Potential Application:
    Such methods offer routes to complex quinoline frameworks with halogen and trifluoromethyl substituents, though specific application to this compound remains to be fully explored.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Chlorination of 6-(trifluoromethyl)-4-hydroxyquinolin-2(1H)-one 6-(Trifluoromethyl)-4-hydroxyquinolin-2(1H)-one Trichlorophosphate, 1,4-dioxane, 120 °C, microwave 81 Efficient, microwave-assisted
Cyclization via β-amino enones 1,3-dicarbonyl + arylamine Acid catalyst, heating 110–130 °C 50–90 Multi-step, versatile
Radical-induced rearrangement Benzazepinone derivatives Co catalyst, DMF, 25–70 °C 27–68 Emerging method, moderate yields

Research Findings and Considerations

  • The use of microwave irradiation significantly enhances the reaction rate and yield in the chlorination step, reducing reaction time from hours to minutes while maintaining high purity and yield.

  • Selection of solvent plays a crucial role; 1,4-dioxane and DMF are preferred due to their ability to dissolve both reactants and chlorinating agents effectively and withstand high temperatures.

  • The trifluoromethyl group imparts increased lipophilicity and biological activity, making the preservation of this group during synthesis critical. Mild chlorination conditions help avoid decomposition or side reactions involving this sensitive substituent.

  • Purification typically involves extraction followed by recrystallization or chromatographic techniques to isolate the pure dichlorinated quinoline.

Chemical Reactions Analysis

2,4-Dichloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C10H4Cl2F3NC_{10}H_4Cl_2F_3N and a molecular weight of 266.05 g/mol. It features a quinoline core with chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 6. The synthesis of this compound can be achieved through several methods, including:

  • Substitution Reactions : The chlorine atoms can be replaced with other nucleophiles.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction to modify its functional groups.

Common reagents for these reactions include thionyl chloride, potassium permanganate, and sodium borohydride.

2,4-Dichloro-6-(trifluoromethyl)quinoline exhibits notable biological activities, particularly as an antimicrobial agent. Studies indicate that compounds containing trifluoromethyl groups often demonstrate enhanced pharmacological properties due to their ability to interact effectively with biological targets .

Antimicrobial Properties

Research has shown that this compound can inhibit the growth of various pathogens. For example:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have been reported to have MIC values ranging from 4 to 20 μg/mL against Gram-positive bacteria such as Staphylococcus aureus .

Applications in Medicinal Chemistry

Drug Design : The compound is being investigated as a potential pharmacophore in drug design due to its ability to interact with specific enzymes or receptors. The trifluoromethyl group enhances its lipophilicity and electronic properties, making it a strong candidate for developing new antibacterial or antifungal agents .

Case Study : A study evaluating the structure–activity relationship (SAR) of quinoline derivatives found that modifications at the C-4 position significantly influenced antibacterial activity. Compounds with trifluoromethyl substitutions showed promising results in inhibiting bacterial growth .

Applications in Materials Science

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form strong interactions with various materials allows it to be used in:

  • Organic Light Emitting Diodes (OLEDs) : Due to its electronic characteristics.
  • Sensors : For detecting specific biological or chemical targets.

Mechanism of Action

The mechanism by which 2,4-Dichloro-6-(trifluoromethyl)quinoline exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The structural and functional attributes of 2,4-dichloro-6-(trifluoromethyl)quinoline are compared below with analogous quinoline derivatives, highlighting substituent effects, biological activities, and key research findings.

Table 1: Comparison of this compound with Analogous Compounds

Compound Name Substituents (Positions) Key Properties/Activities Reference Findings
4-Chloro-6-(trifluoromethyl)quinoline 4-Cl, 6-CF₃ Intermediate in drug synthesis; high lipophilicity. Used in pharmaceuticals; CF₃ enhances metabolic stability .
6-Fluoro-4-(triazolyl)-2-CF₃-quinoline 6-F, 2-CF₃, 4-triazole Anti-SARS-CoV-2 activity (EC₅₀: 0.02 µM). Fluorine and triazole groups critical for binding to viral spike proteins .
2,8-Bis(trifluoromethyl)quinoline 2-CF₃, 8-CF₃ Anti-malarial (IC₅₀: ~8–11 µM). CF₃ groups do not always correlate with enhanced activity compared to Cl analogs .
6-Chloro-2-cyclopropyl-4-CF₃-quinoline 6-Cl, 2-cyclopropyl, 4-CF₃ Antiviral lead compound. Cyclopropyl group introduces steric hindrance, altering target interaction .
4-Chloro-6-methyl-2-CF₃-quinoline 4-Cl, 6-CH₃, 2-CF₃ Pharmaceutical intermediate. Methyl group increases lipophilicity but reduces electrophilicity vs. Cl .

Key Comparative Insights

Substituent Position and Electronic Effects: The 2,4-dichloro substitution in the target compound creates a distinct electronic profile compared to mono-chloro analogs (e.g., 4-chloro-6-CF₃-quinoline). The dual Cl groups may enhance electrophilicity, favoring nucleophilic interactions in biological systems . Trifluoromethyl at position 6 (vs. position 2 or 8) balances electron-withdrawing effects and steric bulk, optimizing binding to hydrophobic enzyme pockets .

Biological Activity: Antiviral Activity: Fluorine or triazole-containing analogs (e.g., 6-fluoro-4-triazolyl-2-CF₃-quinoline) exhibit superior antiviral activity (EC₅₀: 0.02 µM) compared to the target compound, highlighting the role of fluorine in enhancing target affinity .

Cyclopropyl substitution (e.g., 6-chloro-2-cyclopropyl-4-CF₃-quinoline) introduces steric effects that may disrupt target binding, underscoring the importance of substituent size .

Contradictory Findings: notes that substituent position on the quinoline core (e.g., 2,8-CF₃ vs. This contrasts with , where fluorine position critically influences antiviral efficacy .

Biological Activity

2,4-Dichloro-6-(trifluoromethyl)quinoline (CAS No. 852203-17-9) is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₀H₄Cl₂F₃N
  • Molecular Weight : 266.05 g/mol
  • Purity : Typically specified for research-grade compounds.

Research indicates that compounds in the quinoline class, including this compound, exhibit various mechanisms of action:

  • Antimicrobial Activity : Quinoline derivatives have been shown to possess significant antibacterial properties. For instance, studies have demonstrated that certain analogs can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 4 to 20 µg/mL depending on the specific substitution pattern on the quinoline ring .
  • Analgesic Properties : In vivo studies using zebrafish models have indicated that related compounds can modulate pain responses by blocking sodium channels and reducing inflammatory signals . This suggests potential applications in pain management.
  • Neuroprotective Effects : Recent investigations into quinoline-sulfonamide derivatives have highlighted their potential as neurotherapeutics, targeting multiple pathways involved in cognitive decline and neurodegeneration .

Antimicrobial Activity

A study focused on the antibacterial efficacy of various quinoline derivatives found that this compound showed promising activity against resistant strains of bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the C-4 position significantly influenced potency .

CompoundMIC (µg/mL)Activity
This compound8Moderate
DNAC-2 (similar structure)4High
Chloroquinine analogs20Lower

Analgesic Activity

In a behavioral screening study using zebrafish larvae, several quinoline-derived compounds were assessed for their analgesic properties. Compounds C2 and C3 demonstrated significant reductions in thermal pain responses, indicating their potential as analgesics .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameCAS NumberAntimicrobial ActivityAnalgesic Potential
3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline13509746ModerateLow
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline65523561HighModerate
4-Chloro-2-(trifluoromethyl)quinoline1701242LowHigh

Q & A

Q. Basic: What are the most reliable synthetic routes for 2,4-Dichloro-6-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols, including cyclocondensation, halogenation, and functional group modification. Classical methods like the Gould–Jacob or Friedländer reaction can construct the quinoline core, followed by trifluoromethylation and chlorination. For example, a hybrid approach using cyclopropyl acetylene and 4-chloro-2-trifluoroacetylaniline in the presence of Zn(II) and triethylamine yields 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline derivatives . Optimization strategies:

  • Catalyst selection : Transition metals (e.g., Zn) improve regioselectivity.
  • Solvent systems : Toluene or ionic liquids enhance reaction efficiency.
  • Temperature control : Stepwise heating (25°C → 50°C) minimizes side reactions.

Table 1: Synthesis Methods Comparison

MethodYield (%)Key ReagentsReference
Cyclocondensation65–75Zn(II), triethylamine
Transition-metal catalysis70–80Pd(OAc)₂, ligand systems
Halogenation post-modification60–70PCl₅, SOCl₂

Q. Basic: How should researchers purify and characterize this compound to ensure structural fidelity?

Answer:
Purification :

  • Column chromatography : Silica gel with hexane/ethyl acetate (20:1) effectively isolates the product .
  • Recrystallization : Use ethanol or dichloromethane for high-purity crystals.

Characterization :

  • X-ray crystallography : SHELXL (for refinement) and ORTEP-III (for visualization) resolve bond lengths/angles and confirm substituent positions .
  • NMR spectroscopy : ¹⁹F NMR detects trifluoromethyl groups (δ ~ -60 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ = 266.9854).

Q. Advanced: Which density functional theory (DFT) functionals are optimal for studying electronic properties of trifluoromethyl-substituted quinolines?

Answer:
Hybrid functionals incorporating exact exchange terms, such as B3LYP or M06-2X, are preferred for modeling trifluoromethyl effects. Becke’s work demonstrates that including 20–25% exact exchange improves accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) . Key considerations:

  • Basis sets : 6-311++G(d,p) captures fluorine’s electronegativity and dispersion forces.
  • Solvent effects : PCM models simulate polar environments (e.g., DMSO).

Table 2: Functional Performance

FunctionalAvg. Error (kcal/mol)Application Scope
B3LYP2.4–3.1Ground-state geometry
M06-2X1.8–2.5Non-covalent interactions
ωB97X-D1.5–2.0Excited states

Q. Advanced: How can structural modifications enhance the biological activity of this compound derivatives?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • Trifluoromethyl position : Substituents at C6 improve lipophilicity and membrane permeability (critical for antimalarial activity) .
  • Chlorine substitution : C2/C4 dichloro configurations increase steric bulk, enhancing target binding (e.g., Plasmodium falciparum DHODH inhibition) .
  • Heterocyclic fusion : Adding pyrazole or morpholine rings (see ) modulates solubility and bioavailability.

Experimental validation :

  • In vitro assays : Test against chloroquine-resistant P. falciparum (IC₅₀ < 100 nM achievable) .
  • Docking studies : Use AutoDock Vina to predict binding to Mycobacterium tuberculosis enzymes .

Q. Advanced: How can contradictions between computational predictions and experimental biological data be resolved?

Answer:
Discrepancies often arise from oversimplified models or unaccounted solvent/protein dynamics. Mitigation strategies:

Validate DFT models : Compare computed ligand-protein binding energies with surface plasmon resonance (SPR) data.

Include solvation effects : Use explicit solvent MD simulations (e.g., GROMACS) to refine docking poses.

Experimental controls : Repeat assays under varied pH/temperature to identify confounding factors.

  • Example: Becke’s hybrid functionals reduce errors in redox potential predictions, aligning with cyclic voltammetry data .

Q. Advanced: What role do fluorine atoms play in the stability and reactivity of this compound?

Answer:

  • Electron-withdrawing effects : The -CF₃ group deactivates the quinoline ring, reducing electrophilic substitution but enhancing oxidative stability .
  • Hydrogen bonding : Fluorine participates in weak C-F⋯H-N interactions, critical for crystal packing (observed in X-ray structures) .
  • Metabolic resistance : Trifluoromethyl groups impede cytochrome P450-mediated degradation, improving pharmacokinetics .

Q. Basic: What crystallographic tools are essential for resolving the structure of halogenated quinolines?

Answer:

  • SHELX suite : SHELXL refines crystal structures using least-squares minimization, handling heavy atoms (Cl, F) efficiently .
  • ORTEP-III : Visualizes thermal ellipsoids and disorder models (e.g., trifluoromethyl group rotation) .
  • CIF validation : Check for R-factor convergence (<5%) and bond-length outliers using PLATON .

Properties

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N/c11-7-4-9(12)16-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTJXMPINPVNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457694
Record name 2,4-dichloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852203-17-9
Record name 2,4-dichloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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CID 152164455
2,4-Dichloro-6-(trifluoromethyl)quinoline

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